molecular formula C14H28O2 B1602432 (113C)tetradecanoic acid CAS No. 57677-52-8

(113C)tetradecanoic acid

Cat. No.: B1602432
CAS No.: 57677-52-8
M. Wt: 229.36 g/mol
InChI Key: TUNFSRHWOTWDNC-UJKGMGNHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic Acid-13C is typically synthesized by reacting 13C-labeled sodium cyanide with tridecanol under alkaline conditions. The resulting product is then acidified to yield Myristic Acid-13C .

Industrial Production Methods: Industrial production of Myristic Acid-13C involves the use of isotopically labeled precursors and follows similar synthetic routes as described above. The process is carefully controlled to ensure high isotopic purity and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Acid chlorides and amines are often used in substitution reactions to form esters and amides, respectively.

Major Products:

    Oxidation: Myristyl aldehyde, myristyl alcohol.

    Reduction: Myristyl alcohol.

    Substitution: Myristic acid esters, myristic acid amides.

Scientific Research Applications

Myristic Acid-13C is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various studies. Some key applications include:

Mechanism of Action

Myristic Acid-13C exerts its effects primarily through its role in N-myristoylation, a process where myristic acid is transferred to the N-terminal glycine of specific proteins. This modification can alter protein activity, localization, and interactions . The molecular targets involved in this process include N-myristoyltransferase and various proteins that undergo myristoylation .

Comparison with Similar Compounds

  • Stearic Acid-13C
  • Palmitic Acid-13C
  • Lauric Acid-13C

Comparison:

  • Stearic Acid-13C: An 18-carbon saturated fatty acid labeled with carbon-13. It is used similarly as an internal standard in analytical techniques.
  • Palmitic Acid-13C: A 16-carbon saturated fatty acid labeled with carbon-13. It is also used as an internal standard and in studies of lipid metabolism.
  • Lauric Acid-13C: A 12-carbon saturated fatty acid labeled with carbon-13. It is used in similar applications but has different physical and chemical properties due to its shorter carbon chain.

Uniqueness of Myristic Acid-13C: Myristic Acid-13C is unique due to its specific chain length and isotopic labeling, making it particularly useful in studies involving myristoylation and lipid biochemistry .

Properties

IUPAC Name

(113C)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-UJKGMGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583985
Record name (1-~13~C)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-52-8
Record name (1-~13~C)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myristic acid-1-13C
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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